
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a thioester derivative of pyrrolidine and has been found to exhibit promising pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate is not yet fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate in lab experiments include its potent pharmacological activity, its ease of synthesis, and its low toxicity. However, its limitations include its relatively low solubility in water, which may limit its application in certain experimental setups.
Orientations Futures
There are several future directions for the research on Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate. One potential direction is to further investigate its anticancer activity and elucidate its mechanism of action. Another potential direction is to explore its potential as a treatment for Alzheimer's disease. Additionally, the synthesis of analogs of this compound may lead to the discovery of compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate involves the reaction of pyrrolidine with cyclopropanecarbonyl chloride to form 1-(cyclopropanecarbonyl)pyrrolidine. This intermediate is then reacted with thioacetic acid methyl ester in the presence of a base to yield this compound. The purity and yield of the final product can be enhanced by recrystallization.
Applications De Recherche Scientifique
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to possess promising anticancer activity against various cancer cell lines. Additionally, it has been found to exhibit potent acetylcholinesterase inhibition activity, which makes it a potential candidate for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 2-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-15-10(13)7-16-9-4-5-12(6-9)11(14)8-2-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNVYSUDNMCPNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

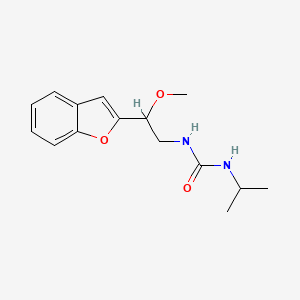
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2392309.png)
![(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2392310.png)
![2-[3-(4-Ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2392311.png)
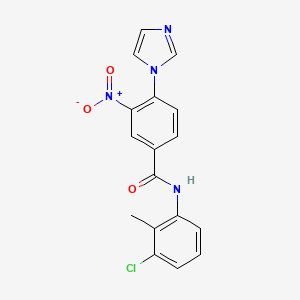
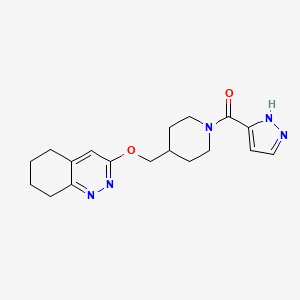
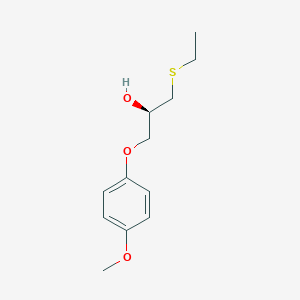

![N-(2-hydroxyethyl)-4-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzamide](/img/structure/B2392319.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2392320.png)
![3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide](/img/structure/B2392322.png)
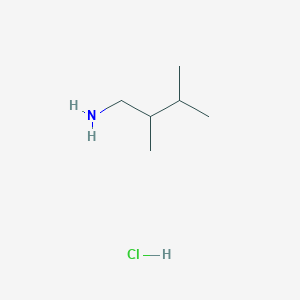
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2392325.png)
